molecular formula C22H25N3O7S B2389308 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 477557-20-3

3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2389308
CAS No.: 477557-20-3
M. Wt: 475.52
InChI Key: QGKCMPDCJMDDMZ-UHFFFAOYSA-N
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Description

The compound 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide, also known as BBF 010, is a novel molecule that has been attracting increasing attention from researchers in various scientific fields. It has a molecular formula of C22H25N3O7S and a molecular weight of 475.52 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : The synthesis of novel benzodifuran derivatives, including compounds related to 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide, has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Characterization of Aromatic Polyamides : Research involving similar compounds has led to the synthesis and characterization of new aromatic polyamides containing s-triazine rings, highlighting their potential applications in materials science. These polyamides demonstrated good solubility in polar solvents and thermal stability (Sagar et al., 1997).

Biological Activities

  • Anti-HIV Activities : Benzofuran derivatives, closely related to the compound , have been investigated for their in vitro anti-HIV activities. Some of these compounds, including ethyl 3-bromomethyl-6-methoxycoumarlate, demonstrated the ability to inhibit HIV-1 and HIV-2 replication in cell culture (Mubarak et al., 2007).

  • Inhibition of Cell Adhesion Molecules : Research into benzo[b]thiophene-2-carboxamides, which share structural similarities with the compound, revealed their ability to decrease the adherence of neutrophils to activated endothelial cells. This was achieved by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on the endothelium (Boschelli et al., 1995).

Chemical Properties and Synthesis

  • Supramolecular Packing Motifs : Studies on compounds with similar chemical structures have revealed new supramolecular packing motifs, such as π-stacked rods encased in triply helical hydrogen bonded amide strands. This finding suggests potential applications in the design of novel materials and liquid crystals (Lightfoot et al., 1999).

  • Novel Synthesis Methods : There has been development in the synthesis of aromatic polyamides and poly(amide-imide)s derived from benzodifuran compounds. These methods involve low-temperature techniques and yield products with good solubility and thermal properties (Saxena et al., 2003).

Properties

IUPAC Name

3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-30-13-11-25(12-14-31-2)33(28,29)16-9-7-15(8-10-16)22(27)24-19-17-5-3-4-6-18(17)32-20(19)21(23)26/h3-10H,11-14H2,1-2H3,(H2,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKCMPDCJMDDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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